Daphnilongeridine

Description

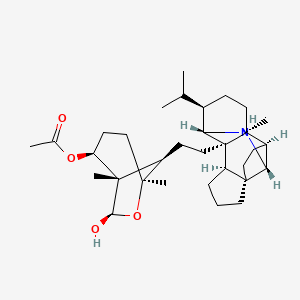

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBLZPKBXFEWGF-FCEQYDTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@@]45[C@@H]3N[C@@H]1[C@@]2([C@@H]4CCC5)CC[C@H]6[C@@]7(CC[C@@H]([C@]6([C@@H](O7)O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Daphnilongeridine: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine, a complex polycyclic alkaloid, has garnered interest within the scientific community for its potential cytotoxic activities. This technical guide provides a comprehensive overview of its natural source, along with a detailed, synthesized protocol for its extraction and isolation. Quantitative data from related studies are presented to offer a comparative perspective on yields. The methodologies outlined herein are compiled from established procedures for the isolation of Daphniphyllum alkaloids, providing a robust framework for researchers undertaking the purification of Daphnilongeridine and related compounds.

Natural Source

Daphnilongeridine is a naturally occurring alkaloid produced by plants of the genus Daphniphyllum. The primary source for the isolation of this compound is Daphniphyllum macropodum Miq. , a species of evergreen shrub or small tree native to East Asia. Various parts of the plant have been found to contain Daphnilongeridine and other related alkaloids, including the branches, stem bark, twigs, leaves, and fruits . More specifically, one study successfully isolated Daphnilongeridine from the leaves of a related species, Daphniphyllum subverticillatum Merr. [1]. The presence of a diverse array of structurally similar alkaloids in these plants necessitates a multi-step purification process to isolate Daphnilongeridine.

Quantitative Data

While a specific yield for the isolation of Daphnilongeridine from its natural source has not been explicitly reported in the available literature, data from the isolation of other Daphniphyllum alkaloids can provide a general expectation of the quantities that may be obtained. The yields of these complex alkaloids are typically low and can vary significantly based on the plant material, geographical source, and the efficiency of the extraction and purification methods employed.

Table 1: Example Yields of Alkaloids from Daphniphyllum Species

| Plant Material | Alkaloid Isolated | Starting Material (kg) | Yield (mg) |

| Leaves and stems of Daphniphyllum macropodum | Daphmacrodin A | Not Specified | 30 |

| Leaves and stems of Daphniphyllum macropodum | Daphmacrodin B | Not Specified | 4 |

| Stem bark of Daphniphyllum macropodum | Daphnicyclidin M | Not Specified | Not Specified |

| Stem bark of Daphniphyllum macropodum | Daphnicyclidin N | Not Specified | Not Specified |

| Leaves of Daphniphyllum subverticillatum | Daphnezomine L | Not Specified | 2 |

Note: The data in this table is derived from studies on related alkaloids and is intended to provide a comparative context for potential yields of Daphnilongeridine.

Experimental Protocols: Isolation and Purification

The following is a detailed, synthesized protocol for the isolation and purification of Daphnilongeridine from plant material. This protocol is based on established methodologies for the extraction of alkaloids from Daphniphyllum species[1].

Extraction

-

Plant Material Preparation: Air-dry the collected plant material (e.g., leaves and stems of Daphniphyllum macropodum) and grind it into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Alternatively, perform exhaustive extraction using a Soxhlet apparatus with methanol or ethanol.

-

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning

-

Acidic Extraction: Suspend the crude extract in a 2-5% aqueous hydrochloric acid (HCl) solution.

-

Removal of Neutral and Acidic Components: Partition the acidic solution with a non-polar organic solvent such as ethyl acetate or chloroform. The protonated alkaloids will remain in the aqueous layer, while neutral and acidic impurities will be extracted into the organic layer. Repeat this extraction multiple times to ensure complete removal of non-alkaloidal components.

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of a base, such as ammonium hydroxide (NH₄OH), while cooling in an ice bath. This will deprotonate the alkaloid salts, rendering them soluble in organic solvents.

-

Alkaloid Extraction: Extract the basified aqueous solution with a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). Combine the organic layers containing the total alkaloids.

-

Final Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure Daphnilongeridine from the complex crude alkaloid mixture.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Subject the crude alkaloid fraction to column chromatography on a silica gel column.

-

Elute with a gradient solvent system, typically starting with a less polar solvent and gradually increasing the polarity. A common gradient is a mixture of chloroform and methanol (e.g., CHCl₃/MeOH, 100:0 to 80:20).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), visualizing with Dragendorff's reagent or under UV light.

-

Combine fractions with similar TLC profiles.

-

-

Reversed-Phase (RP-18) Column Chromatography (Intermediate Purification):

-

Further purify the fractions containing the target compound on a reversed-phase (C18) column.

-

Elute with a gradient of methanol and water (e.g., MeOH/H₂O, 50:50 to 100:0).

-

Monitor the fractions by TLC or High-Performance Liquid Chromatography (HPLC).

-

-

Sephadex LH-20 Gel Filtration Chromatography (Final Polishing):

-

For the final purification step, utilize size exclusion chromatography on a Sephadex LH-20 column.

-

Elute with methanol as the mobile phase. This step is effective in removing remaining small molecule impurities.

-

-

High-Performance Liquid Chromatography (HPLC) (Optional Final Purification):

-

If necessary, achieve high purity of Daphnilongeridine using preparative or semi-preparative HPLC, typically with a C18 column and a methanol/water or acetonitrile/water mobile phase.

-

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of Daphnilongeridine from its natural source.

Caption: Workflow for the isolation of Daphnilongeridine.

References

The Biosynthesis of Daphnilongeridine: A Technical Guide to a Complex Alkaloid Pathway in Daphniphyllum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphniphyllum alkaloids, a diverse family of structurally complex natural products, have captivated chemists and biologists for decades due to their unique architectures and promising biological activities. Among these, daphnilongeridine, a C32 alkaloid isolated from Daphniphyllum macropodum, stands out for its intricate polycyclic framework.[][2] While the complete biosynthetic pathway of daphnilongeridine remains to be fully elucidated, significant progress in understanding the general biosynthesis of Daphniphyllum alkaloids provides a strong foundation for a putative pathway. This technical guide synthesizes the current knowledge, focusing on the core biosynthetic steps, experimental evidence from isotopic labeling and metabolomic studies, and biomimetic synthesis approaches that support the proposed pathway. It aims to provide a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction to Daphniphyllum Alkaloids and Daphnilongeridine

The genus Daphniphyllum is renowned for producing a remarkable array of over 200 alkaloids, characterized by highly intricate and stereochemically rich polycyclic skeletons.[3] These alkaloids are broadly classified based on their carbon skeletons, with daphnilongeridine belonging to the C32 structural type.[][2] The complex nature of these molecules has made them challenging targets for total synthesis and has spurred interest in understanding their biosynthesis to unlock their therapeutic potential, which includes anticancer and anti-HIV properties.[4]

The Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the mevalonate (MVA) pathway, leading to the formation of a squalene-like precursor.[5] Although the specific enzymes are largely unknown, a consensus is emerging around a central biosynthetic hypothesis supported by biomimetic synthesis and isotopic labeling studies.[6][7]

The key stages of the proposed pathway are:

-

Formation of a Squalene-like Precursor: The pathway commences with the cyclization of squalene, a C30 triterpene precursor, to form a key carbocyclic intermediate.

-

Introduction of Nitrogen and Polycyclization Cascade: A crucial step involves the incorporation of a nitrogen atom, likely from an amino acid, into the squalene-derived skeleton. This is followed by a remarkable polycyclization cascade, which has been mimicked in the laboratory, to construct the core pentacyclic structure of proto-daphniphylline.[6] This cascade is thought to be a key branching point in the biosynthesis of various Daphniphyllum alkaloid skeletons.

-

Formation of a Universal Precursor: It is hypothesized that a secodaphniphylline-type alkaloid serves as a universal precursor to many other Daphniphyllum alkaloids.[6][8]

-

Structural Diversification: From this central precursor, a series of enzymatic modifications, including oxidations, reductions, and rearrangements, lead to the vast diversity of Daphniphyllum alkaloid skeletons, including that of daphnilongeridine.

The following diagram illustrates the proposed general biosynthetic pathway leading to the core skeleton of Daphniphyllum alkaloids.

Experimental Evidence

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursors in a biosynthetic pathway.[9][10] Recent studies on Daphniphyllum macropodum have utilized stable isotope-labeled precursors to probe the biosynthesis of its alkaloids.

A key experiment involved feeding hydroponic seedlings of D. macropodum with ¹³C₆-glucose and ²-¹³C-mevalonolactone.[7] The incorporation of the ¹³C label into different alkaloid subtypes was then analyzed by LC-MS.

Table 1: Summary of Isotopic Labeling Results in D. macropodum

| Labeled Precursor | Alkaloid Class | Observed Enrichment | Implication | Reference |

| ¹³C₆-Glucose | C30 and C22 Alkaloids | Significant ¹³C incorporation | Confirms the origin of the carbon skeleton from primary metabolism. | [7] |

| ²-¹³C-Mevalonolactone | C30 Alkaloids | Higher enrichment | Supports the hypothesis that C30 alkaloids are earlier intermediates in the pathway. | [7] |

| ²-¹³C-Mevalonolactone | C22 Alkaloids | Lower enrichment | Suggests that C22 alkaloids are derived from C30 precursors. | [7] |

These results strongly support the proposed biosynthetic relationship where C30 alkaloids, such as the secodaphniphylline-type precursors, are synthesized first and then converted into C22 alkaloids.[11]

Metabolomic Analysis and Spatial Organization

Metabolomic studies of D. macropodum have revealed a distinct spatial distribution of different alkaloid subtypes within the plant tissues, suggesting a highly organized biosynthetic pathway.[11]

Table 2: Tissue Distribution of Daphniphyllum Alkaloid Subtypes

| Alkaloid Subtype | Primary Location | Proposed Role in Biosynthesis | Reference |

| C30 Alkaloids | Phloem | Early-stage intermediates, transported within the plant. | [11] |

| C22 Alkaloids | Epidermis | Later-stage products, potentially involved in defense. | [11] |

This spatial separation implies that the initial steps of the biosynthesis, leading to the C30 precursors, occur in the phloem. These intermediates are then likely transported to the epidermis for the subsequent enzymatic modifications that result in the formation of C22 alkaloids and potentially other diversified structures like daphnilongeridine.

The following diagram illustrates the proposed workflow for investigating the spatial localization of alkaloids.

Key Experiments and Methodologies

The elucidation of complex biosynthetic pathways like that of daphnilongeridine relies on a combination of sophisticated experimental techniques.

Isotopic Tracer Experiments

Objective: To determine the metabolic precursors and trace the flow of atoms through the biosynthetic pathway.

Protocol Outline:

-

Precursor Selection and Synthesis: Choose stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹³C-mevalonate, ¹⁵N-amino acids).

-

Plant Material and Feeding: Utilize D. macropodum seedlings or cell cultures. Introduce the labeled precursor through the growth medium or by direct injection.

-

Incubation: Allow the plant material to metabolize the labeled precursor over a defined time course.

-

Extraction and Purification: Extract the alkaloids from the plant tissue using established protocols involving solvent extraction and chromatographic separation.[12][13][14]

-

Analysis: Analyze the purified alkaloids using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the extent and position of isotope incorporation.

Enzyme Assays and Gene Discovery

Objective: To identify and characterize the enzymes responsible for catalyzing the individual steps of the biosynthetic pathway.

Protocol Outline:

-

Transcriptome Sequencing: Perform RNA sequencing of D. macropodum tissues actively producing alkaloids to identify candidate biosynthetic genes (e.g., terpene synthases, P450s, transferases).[15]

-

Gene Cloning and Heterologous Expression: Clone the candidate genes and express them in a suitable heterologous host system, such as Nicotiana benthamiana or yeast.[16][17][18][19]

-

In Vitro Enzyme Assays: Purify the expressed enzymes and perform in vitro assays with putative substrates to determine their catalytic activity and product formation.

-

In Vivo Reconstitution: Co-express multiple candidate genes in the heterologous host to reconstitute segments of the biosynthetic pathway.[20]

The following diagram illustrates a general workflow for the identification of biosynthetic genes.

Quantitative Analysis by LC-MS/MS

Objective: To quantify the levels of daphnilongeridine and its putative precursors in different tissues and under various experimental conditions.

Protocol Outline:

-

Sample Preparation: Extract alkaloids from a known mass of plant tissue.[12][13]

-

LC-MS/MS Method Development: Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the target analytes.[21][22][23][24][25]

-

Quantification: Use a calibration curve generated from authentic standards of the alkaloids, if available, or employ relative quantification methods.

-

Data Analysis: Process the data to determine the concentration of each analyte in the original plant material.

Future Perspectives and Conclusion

The biosynthesis of daphnilongeridine and other Daphniphyllum alkaloids represents a fascinating and challenging area of natural product research. While the foundational aspects of the pathway are beginning to be understood, significant work remains to fully elucidate the enzymatic machinery and regulatory networks involved. Future research will likely focus on:

-

Identification of Key Enzymes: The discovery and characterization of the specific terpene cyclases, P450 monooxygenases, and other enzymes that catalyze the intricate steps of the pathway are crucial.

-

Elucidation of the Complete Pathway to Daphnilongeridine: Isotopic labeling studies with more advanced precursors and detailed metabolic profiling will be necessary to map the precise sequence of intermediates leading to daphnilongeridine.

-

Pathway Reconstruction in Heterologous Hosts: The reconstitution of the entire biosynthetic pathway in a microbial or plant chassis could enable the sustainable production of daphnilongeridine and its analogs for pharmacological evaluation.

This technical guide provides a snapshot of the current understanding of daphnilongeridine biosynthesis, grounded in the broader context of Daphniphyllum alkaloid formation. The proposed pathways and experimental strategies outlined herein offer a roadmap for future investigations into this remarkable family of natural products, with the ultimate goal of harnessing their potential for the development of new therapeutics.

References

- 2. Daphnilongeridine CAS#: 922522-15-4 [amp.chemicalbook.com]

- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- 5. old.iupac.org [old.iupac.org]

- 6. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]

- 9. sciencelearn.org.nz [sciencelearn.org.nz]

- 10. Adapting isotopic tracer and metabolic flux analysis approaches to study C1 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Heterologous Stable Expression of Terpenoid Biosynthetic Genes Using the Moss Physcomitrella patens | Springer Nature Experiments [experiments.springernature.com]

- 19. Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]

- 24. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Daphnilongeridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a complex alkaloid isolated from plants of the Daphniphyllum genus, has garnered interest within the scientific community for its potential biological activities. As a member of the vast and structurally diverse family of Daphniphyllum alkaloids, it presents a compelling subject for phytochemical and pharmacological investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of Daphnilongeridine, offering crucial data for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Physical and Chemical Properties

Daphnilongeridine is a white, powdered substance at room temperature. Its solubility profile indicates good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. This characteristic is typical for alkaloids of its class and is a key consideration for extraction, purification, and formulation processes.

Table 1: Physical and Chemical Data for Daphnilongeridine

| Property | Value | Source(s) |

| CAS Number | 922522-15-4 | N/A |

| Molecular Formula | C₃₂H₅₁NO₄ | [1] |

| Molecular Weight | 513.76 g/mol | [1] |

| Physical Form | Powder | [1] |

| Boiling Point (Predicted) | 581.4 ± 40.0 °C | [1] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 12.93 ± 0.70 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Note: Predicted values are computationally derived and may differ from experimental results.

Experimental Data and Protocols

While specific experimental data for Daphnilongeridine remains limited in publicly accessible literature, this section outlines the general methodologies employed for the isolation, characterization, and biological evaluation of Daphniphyllum alkaloids, which are directly applicable to the study of Daphnilongeridine.

Isolation and Purification of Daphniphyllum Alkaloids

The isolation of alkaloids from Daphniphyllum species is a multi-step process that leverages the chemical properties of these compounds.

Caption: Workflow for determining the cytotoxicity of Daphnilongeridine using the MTT assay.

A detailed protocol would involve:

-

Cell Culture: Cancer cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of Daphnilongeridine (typically in DMSO, with a final DMSO concentration kept below 0.5% to avoid solvent toxicity). Control wells receive only the vehicle (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO or a specialized detergent solution, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Potential Signaling Pathways and Biological Activity

While the specific molecular targets and signaling pathways affected by Daphnilongeridine have not yet been elucidated, many alkaloids, including those from the Daphniphyllum genus, are known to exert their cytotoxic effects through the induction of apoptosis (programmed cell death).

Hypothesized Apoptotic Signaling Pathway

Caption: A potential signaling pathway for Daphnilongeridine-induced apoptosis.

Further research is required to determine the precise mechanism of action, which could involve:

-

Induction of Apoptosis: Investigating markers of apoptosis such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

-

Cell Cycle Arrest: Analyzing the effect of Daphnilongeridine on the cell cycle distribution of cancer cells using flow cytometry.

-

Inhibition of Key Signaling Molecules: Exploring the impact on pro-survival signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

Conclusion

Daphnilongeridine represents a promising natural product with potential for further investigation in the field of cancer research. This technical guide has summarized the currently available physical and chemical data and has provided a framework of established experimental protocols for its further study. The elucidation of its complete spectral data, the determination of its specific cytotoxic activity against a panel of cancer cell lines, and the investigation of its mechanism of action are critical next steps for realizing the therapeutic potential of this intriguing Daphniphyllum alkaloid.

References

In-Depth Technical Guide to Daphnilongeridine (CAS No. 922522-15-4)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Daphnilongeridine is a naturally occurring alkaloid isolated from the twigs and leaves of Daphniphyllum macropodum. As a member of the Daphniphyllum alkaloids, a class of complex and structurally diverse natural products, it has garnered interest for its biological activities, particularly its cytotoxic effects against various cancer cell lines.

Table 1: Physicochemical Properties of Daphnilongeridine

| Property | Value | Source |

| CAS Number | 922522-15-4 | Internal Data |

| Molecular Formula | C₃₂H₅₁NO₄ | [1] |

| Molecular Weight | 513.75 g/mol | [1] |

| Appearance | White powder | Internal Data |

| Solubility | Soluble in DMSO, methanol, ethanol, and chloroform | Internal Data |

Biological Activity: Cytotoxicity

Daphnilongeridine has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This suggests its potential as a lead compound in the development of novel anticancer therapeutics. The half-maximal inhibitory concentration (IC₅₀) values from in vitro studies are summarized below.

Table 2: Cytotoxic Activity of Daphnilongeridine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| A549 | Lung Carcinoma | 3.1 | [1] |

| DU145 | Prostate Carcinoma | 2.4 | [1] |

| KB | Epidermoid Carcinoma | 9.7 | [1] |

| KB-VIN | Multidrug-Resistant Epidermoid Carcinoma | 4.8 | [1] |

| HMEC | Human Microvascular Endothelial Cells | 2.7 | [1] |

Experimental Protocols

Isolation of Daphnilongeridine

The following protocol outlines the general procedure for the isolation of Daphnilongeridine from Daphniphyllum macropodum, as inferred from standard phytochemical extraction and isolation techniques for Daphniphyllum alkaloids.

References

Unveiling the Pharmacological Potential of Daphniphyllum Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of alkaloids extracted from plants of the Daphniphyllum genus, with a particular focus on species such as Daphniphyllum longeracemosum. The complex and structurally diverse Daphniphyllum alkaloids have garnered significant scientific interest due to their potent cytotoxic and anti-inflammatory properties, suggesting their potential as lead compounds in the development of novel therapeutics. This document synthesizes the available quantitative data, details common experimental protocols, and visualizes a key signaling pathway implicated in their anti-inflammatory effects.

Quantitative Biological Activity Data

The biological activities of various Daphniphyllum alkaloids have been quantified in several studies. The primary areas of investigation have been their cytotoxic effects against cancer cell lines and their anti-inflammatory properties. The following tables summarize the key quantitative data from the available literature.

Cytotoxic Activity of Daphniphyllum Alkaloids

The cytotoxicity of these alkaloids is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cell population. Lower IC50 values indicate higher cytotoxic potency.

| Alkaloid Name | Cell Line | IC50 Value | Reference |

| Daphnioldhanol A | HeLa | 31.9 µM | [1][2] |

| Unnamed C-22-noryuzurimine-type | P388 | 3.0 µmol/L | [3] |

| Unnamed C-22-noryuzurimine-type | A549 | 0.6 µmol/L | [3] |

| Daphnezomine W | HeLa | 16.0 µg/mL | [4][5] |

| Alkaloid '6' | HeLa | ~3.89 µM | [1] |

Anti-inflammatory Activity of Daphniphyllum Alkaloids

The anti-inflammatory potential of Daphniphyllum extracts has been demonstrated through the inhibition of inflammatory mediators. The data below presents the percentage of paw edema inhibition in an in vivo model.

| Extract Dose (Ethanol) | Paw Edema Inhibition (at 3rd hour) | Reference |

| 100 mg/kg | 69.58% | [6] |

| 200 mg/kg | 82.66% | [6] |

| 400 mg/kg | 84.53% | [6] |

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the biological activities of Daphniphyllum alkaloid extracts.

Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell viability.[2]

-

Cell Seeding: Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the Daphniphyllum alkaloid extracts or isolated compounds. A positive control (e.g., Doxorubicin) and a negative control (vehicle) are included.[2]

-

Incubation: The plates are incubated for a further 48 hours.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

The SRB assay is another method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

-

Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

-

Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with a 10 mM Tris base solution.

-

Absorbance Reading: The absorbance is measured at approximately 510 nm. The results are used to generate a dose-response curve and calculate the IC50 value.

Anti-inflammatory Assay

This in vivo model is a standard method for evaluating acute inflammation.[6]

-

Animal Acclimatization: Albino rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping and Fasting: The rats are divided into control, standard, and test groups and are fasted overnight before the experiment.

-

Compound Administration: The test groups receive different doses of the Daphniphyllum extract orally. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.[6]

-

Induction of Inflammation: After a specific period (e.g., 1 hour) following the administration of the compounds, a subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Signaling Pathways

While the precise molecular mechanisms of action for many Daphniphyllum alkaloids are still under investigation, their anti-inflammatory effects are likely mediated through the inhibition of key inflammatory signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.

The diagram below illustrates a plausible mechanism for the anti-inflammatory action of Daphniphyllum alkaloids, focusing on the inhibition of the NF-κB pathway.

Figure 1. Postulated inhibition of the NF-κB signaling pathway by Daphniphyllum alkaloids.

This proposed mechanism suggests that Daphniphyllum alkaloids may exert their anti-inflammatory effects by inhibiting the IKK complex, a key regulator in the NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes like iNOS and COX-2. The reduced production of nitric oxide and prostaglandins would then lead to the observed anti-inflammatory effects.

Conclusion

The alkaloids derived from the Daphniphyllum genus represent a promising class of natural products with significant cytotoxic and anti-inflammatory activities. The quantitative data presented in this guide highlights their potency, while the detailed experimental protocols provide a foundation for further research and screening. The proposed mechanism of action involving the NF-κB signaling pathway offers a direction for future mechanistic studies. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential and pave the way for their development as novel drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 6. globalresearchonline.net [globalresearchonline.net]

The Enigmatic World of Daphniphyllum Alkaloids: A Technical Guide to Their Discovery, Classification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids, a structurally diverse and complex class of natural products, have captivated chemists and pharmacologists for over a century. Isolated from plants of the genus Daphniphyllum, these alkaloids exhibit a remarkable array of intricate polycyclic skeletons and significant biological activities, including cytotoxic, anti-HIV, and neurotrophic properties. This technical guide provides an in-depth exploration of the discovery, classification, and analysis of Daphniphyllum alkaloids, tailored for researchers, scientists, and drug development professionals. It aims to serve as a comprehensive resource, detailing the historical context of their discovery, the systematic classification based on their unique carbon frameworks, and the experimental protocols pivotal to their isolation and structural elucidation. Furthermore, this guide presents a curated summary of their biological activities and visualizes key concepts through detailed diagrams to facilitate a deeper understanding of these enigmatic molecules.

A Century of Discovery: Unraveling the Complexity

The journey into the world of Daphniphyllum alkaloids began in 1909 with the initial isolation of daphnimacrine from Daphniphyllum macropodum. However, it was not until the 1960s that systematic investigations, pioneered by Hirata and Yamamura, began to unravel the intricate structures of these compounds through the application of modern spectroscopic techniques.[1] Since then, over 350 distinct Daphniphyllum alkaloids have been identified, showcasing a remarkable diversity of chemical architectures.[2][3] These discoveries have been driven by advancements in analytical chemistry, particularly in chromatography and spectroscopy, which have enabled the separation and characterization of these complex molecules from their natural sources.

Classification: A Framework for Understanding Diversity

The structural diversity of Daphniphyllum alkaloids necessitates a systematic classification to understand their relationships and biosynthetic origins. The most widely accepted classification system, proposed by Kobayashi, categorizes these alkaloids into at least 14 main skeletal types based on their carbon frameworks.[2][4] This classification provides a logical framework for organizing the vast number of known alkaloids and for predicting the structures of new derivatives.

The major classes of Daphniphyllum alkaloids include:

-

Daphniphylline-type: Characterized by a C22 carbon core, often with an attached C8 unit.

-

Secodaphniphylline-type: Possessing a cleaved bond in the characteristic daphniphylline skeleton.

-

Yuzurimine-type: Featuring a distinct nitrogen-containing heterocyclic system.

-

Daphnilactone A-type: Containing a unique lactone ring system.

-

Daphnilactone B-type: Another class distinguished by its lactone moiety, differing in its core structure from the A-type.

-

Yuzurine-type: A smaller class with a specific skeletal arrangement.

-

Bukittinggine-type: Characterized by a unique bridged ring system.

-

Daphnezomine-type: Possessing an aza-adamantane core.[5]

-

Daphnicyclidin-type: Featuring a distinctive polycyclic system.

-

Daphmanidin-type: A class with a specific arrangement of fused rings.

-

Daphniglaucin-type: Characterized by a particular carbocyclic core.

-

Calyciphylline-type: A large and diverse group with various complex ring systems.

-

Paxdaphnine-type: A smaller group with a distinct nitrogen-containing framework.

-

Daphlongeranin-type: A more recently discovered class with a unique skeletal architecture.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative Daphniphyllum alkaloids, providing a basis for comparison of their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Representative Daphniphyllllum Alkaloids

| Alkaloid | Skeletal Type | Molecular Formula | Molecular Weight ( g/mol ) | Plant Source (Example) |

| Daphniphylline | Daphniphylline | C32H49NO5 | 527.73 | Daphniphyllum macropodum |

| Secodaphniphylline | Secodaphniphylline | C30H47NO3 | 469.70 | Daphniphyllum macropodum |

| Yuzurimine | Yuzurimine | C27H37NO7 | 487.58 | Daphniphyllum macropodum |

| Daphnilactone A | Daphnilactone A | C23H31NO4 | 385.49 | Daphniphyllum macropodum |

| Daphnilactone B | Daphnilactone B | C22H29NO2 | 339.47 | Daphniphyllum humile |

| Calyciphylline A | Calyciphylline | C30H45NO4 | 483.68 | Daphniphyllum calycinum |

| Dapholdhamine B | Daphnezomine | C22H31NO3 | 357.49 | Daphniphyllum oldhamii |

Table 2: Cytotoxic Activity of Selected Daphniphyllum Alkaloids (IC50, µM)

| Alkaloid | Cell Line: HeLa | Cell Line: A549 | Cell Line: MCF-7 |

| Daphnioldhanol A | 31.9 | - | - |

| Daphnezomine W | 16.0 µg/mL | - | - |

| 2-deoxymacropodumine A | 3.89 | - | - |

Note: Data is compiled from various sources and experimental conditions may vary. "-" indicates data not available.

Experimental Protocols: From Plant to Pure Compound

The isolation and structural elucidation of Daphniphyllum alkaloids are challenging endeavors due to their complex structures and the presence of numerous closely related analogues in the plant extracts. The following sections outline the general experimental protocols employed in this field.

Isolation and Purification

A typical workflow for the isolation of Daphniphyllum alkaloids involves several key steps, as illustrated in the diagram below.

Detailed Methodologies:

-

Plant Material Collection and Preparation: The plant material (e.g., leaves, stems, or roots) is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is typically extracted with a polar organic solvent such as methanol or ethanol at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Solvent-Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. A common partitioning scheme involves suspending the extract in an acidic aqueous solution (to protonate the basic alkaloids and increase their water solubility) and washing with a nonpolar solvent like hexane to remove lipids and other non-alkaloidal components. The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are subsequently extracted into a moderately polar organic solvent such as dichloromethane or ethyl acetate.

-

Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for further purification.

-

Column Chromatography: The mixture is first fractionated by column chromatography over a stationary phase like silica gel or alumina, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the alkaloids of interest are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape.

-

Structure Elucidation

Once a pure alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Experimental Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the alkaloid, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure of the molecule.

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

-

X-ray Crystallography: If a suitable single crystal of the alkaloid can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to generate a detailed electron density map of the molecule.

Biological Activities and Future Perspectives

Daphniphyllum alkaloids have been reported to exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Their cytotoxic effects against various cancer cell lines have been a primary focus of research.[6][7][8] Additionally, some alkaloids have shown promising anti-HIV activity, while others have demonstrated neurotrophic and vasorelaxant effects.

The complex and unique structures of Daphniphyllum alkaloids continue to inspire synthetic chemists to develop novel and efficient total synthesis strategies. These synthetic efforts not only provide access to larger quantities of these rare natural products for further biological evaluation but also pave the way for the creation of novel analogues with improved therapeutic properties.

The study of the biosynthesis of Daphniphyllum alkaloids is another active area of research. Understanding the enzymatic machinery responsible for constructing these intricate molecular architectures could enable the development of biotechnological approaches for their production.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. scispace.com [scispace.com]

- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. old.iupac.org [old.iupac.org]

- 7. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- 8. jocpr.com [jocpr.com]

In Vitro Cytotoxicity of Daphniphyllum Alkaloids on Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products isolated from plants of the Daphniphyllum genus, have garnered significant interest in phytochemical and pharmacological research. While comprehensive data on the specific compound Daphnilongeridine remains limited in publicly accessible literature, studies on related alkaloids from the same genus, particularly from Daphniphyllum macropodum, have demonstrated notable in vitro cytotoxic effects against various cancer cell lines. This technical guide synthesizes the available data on the cytotoxic properties of these alkaloids, providing an overview of their potency, the methodologies used for their evaluation, and the potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of several Daphniphyllum alkaloids has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported cytotoxic activities of selected Daphniphyllum alkaloids against various cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Daphnicyclidin M | P-388 | Mouse Lymphocytic Leukemia | 5.7[1][2] |

| SGC-7901 | Human Gastric Carcinoma | 22.4[1][2] | |

| Daphnicyclidin N | P-388 | Mouse Lymphocytic Leukemia | 6.5[1][2] |

| SGC-7901 | Human Gastric Carcinoma | 25.6[1][2] | |

| Macropodumine C | P-388 | Mouse Lymphocytic Leukemia | 10.3[1] |

| Daphnicyclidin A | P-388 | Mouse Lymphocytic Leukemia | 13.8[1] |

Experimental Protocols

The evaluation of the in vitro cytotoxicity of Daphniphyllum alkaloids has primarily been conducted using the MTT assay.[1] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Screening

-

Cell Seeding: Cancer cells (such as P-388, A-549, SGC-7901, and HL-60) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (Daphniphyllum alkaloids) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (such as dimethyl sulfoxide - DMSO) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

Putative Signaling Pathways in Alkaloid-Induced Apoptosis

While the precise signaling pathways activated by Daphnilongeridine and related alkaloids have not been fully elucidated in the reviewed literature, cytotoxic natural products commonly induce apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. This, in turn, leads to the activation of a caspase cascade, culminating in the execution of apoptosis. The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of a different set of initiator caspases.

Conclusion

The available evidence strongly suggests that Daphniphyllum alkaloids, a class of compounds that includes Daphnilongeridine, possess significant in vitro cytotoxic activity against a range of cancer cell lines. The data from compounds such as daphnicyclidins M and N provide a solid foundation for further investigation into this chemical family as a source of potential anticancer agents. Future research should focus on isolating and evaluating the cytotoxicity of Daphnilongeridine specifically, as well as elucidating the precise molecular mechanisms and signaling pathways through which these alkaloids exert their effects. Such studies will be crucial for the potential development of these natural products into novel cancer therapeutics.

References

Daphnilongeridine: An Examination of Its Potential Neuroprotective Effects

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Potential Neuroprotective Effects of Daphnilongeridine

Executive Summary:

This technical guide aims to provide an in-depth overview of the current scientific understanding of the potential neuroprotective effects of Daphnilongeridine, a member of the complex family of Daphniphyllum alkaloids. A thorough review of existing literature reveals that while the broader class of Daphniphyllum alkaloids has been associated with a range of biological activities, including antioxidant and anti-inflammatory properties that are relevant to neuroprotection, specific research into the neuroprotective mechanisms of Daphnilongeridine is currently limited. The primary reported bioactivity for Daphnilongeridine is cytotoxicity against various cancer cell lines.

This document will summarize the available information on Daphnilongeridine, detail the known biological activities of related Daphniphyllum alkaloids, and outline potential avenues for future research into the neuroprotective properties of this compound. While quantitative data and detailed experimental protocols specifically for Daphnilongeridine's neuroprotective effects are not yet available, this guide will provide a foundational understanding for researchers interested in exploring this promising area.

Introduction to Daphnilongeridine and Daphniphyllum Alkaloids

Daphnilongeridine is a naturally occurring alkaloid isolated from plants of the Daphniphyllum genus[1][2]. These plants are a rich source of structurally diverse and complex alkaloids, which have garnered significant interest from chemists and pharmacologists alike. The Daphniphyllum alkaloids are characterized by intricate polycyclic ring systems and have demonstrated a wide array of biological activities, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects[1][3]. While the general class of Daphniphyllum alkaloids has been noted for its potential anti-inflammatory and neuroprotective activities, specific studies focusing on Daphnilongeridine in the context of neuroprotection are not yet prevalent in the scientific literature[4][5][6].

Known Biological Activities of Daphnilongeridine

Current research on Daphnilongeridine has primarily focused on its cytotoxic properties. Studies have demonstrated its ability to inhibit the growth of several human cancer cell lines.

Table 1: Cytotoxic Activity of Daphnilongeridine

| Cell Line | IC50 (µM) | Reference |

| Various Tumor Cell Lines | 2.4 - 9.7 | [7] |

| Human Microvascular Endothelial Cells (HMEC) | 2.7 | [7] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The cytotoxic activity of Daphnilongeridine suggests that it interacts with fundamental cellular processes, which could have implications for its potential effects on neuronal cells. However, direct evidence of neuroprotective action is currently lacking.

Potential for Neuroprotection: Inferences from Related Compounds

While direct data on Daphnilongeridine is scarce, the broader family of Daphniphyllum alkaloids has been reported to possess antioxidant and anti-inflammatory effects, which are key mechanisms in neuroprotection[8]. Chronic inflammation and oxidative stress are major contributors to the pathogenesis of neurodegenerative diseases. Therefore, compounds that can mitigate these processes are of significant interest for therapeutic development.

Logical Relationship: Potential Path to Neuroprotection

Caption: Inferred potential for neuroprotection of Daphnilongeridine.

Proposed Experimental Workflow for Investigating Neuroprotective Effects

To elucidate the potential neuroprotective effects of Daphnilongeridine, a systematic experimental approach is required. The following workflow outlines a potential research plan.

Caption: Proposed workflow for neuroprotective effect investigation.

Experimental Protocols:

-

In Vitro Neuroprotection Assay:

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

-

Induction of Neurotoxicity: Expose cells to a known neurotoxin such as MPP+ (to model Parkinson's disease) or hydrogen peroxide (to induce oxidative stress) at a predetermined concentration.

-

Treatment: Co-treat a subset of cells with varying concentrations of Daphnilongeridine.

-

Assessment of Cell Viability: After a 24-48 hour incubation period, assess cell viability using assays like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

-

Measurement of Biomarkers: Quantify levels of reactive oxygen species (ROS) using fluorescent probes and measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR.

-

Potential Signaling Pathways for Investigation

Based on the known mechanisms of neuroprotection and the activities of related natural products, several signaling pathways are prime candidates for investigation in the context of Daphnilongeridine's potential effects.

Potential Signaling Pathway for Investigation

Caption: Hypothesized signaling pathways for Daphnilongeridine.

-

Nrf2-Keap1 Pathway: This pathway is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes. Many natural products exert their neuroprotective effects through this pathway.

-

NF-κB Pathway: The NF-κB pathway is a key player in the inflammatory response. Its inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby protecting neurons from inflammatory damage.

Conclusion and Future Directions

Daphnilongeridine is a structurally interesting natural product with demonstrated cytotoxic activity. While direct evidence for neuroprotective effects is currently unavailable, its classification within the Daphniphyllum alkaloids—a group known for antioxidant and anti-inflammatory properties—suggests that it is a promising candidate for further investigation.

Future research should focus on:

-

In vitro screening: Utilizing neuronal cell culture models to assess the cytoprotective effects of Daphnilongeridine against various neurotoxins.

-

Mechanism of action studies: Investigating the effect of Daphnilongeridine on key signaling pathways involved in oxidative stress and neuroinflammation, such as the Nrf2 and NF-κB pathways.

-

In vivo studies: Should in vitro studies yield positive results, progressing to animal models of neurodegenerative diseases to evaluate the in vivo efficacy and safety of Daphnilongeridine.

The exploration of Daphnilongeridine's neuroprotective potential represents an exciting frontier in the search for novel therapeutics for neurodegenerative disorders.

References

Preliminary Studies on the Mechanism of Action of Daphnilongeridine: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific preliminary studies on the mechanism of action of Daphnilongeridine have been publicly documented. Therefore, this document serves as a comprehensive, in-depth technical guide and template outlining the standard methodologies, data presentation, and analytical workflows that would be employed in such a study. The data, protocols, and pathways presented herein are illustrative examples and not factual representations of Daphnilongeridine's biological activity.

Introduction

Daphnilongeridine is a natural product whose biological activities and mechanism of action remain to be elucidated. The identification of a bioactive molecule's mechanism of action is a critical step in the drug discovery and development process. It provides insights into its therapeutic potential, informs on potential side effects, and guides lead optimization efforts. This document outlines a hypothetical framework for the preliminary investigation of Daphnilongeridine's mechanism of action, encompassing target identification, pathway analysis, and cellular effects.

Quantitative Data Summary

In a typical preliminary study, the initial characterization of a compound like Daphnilongeridine would involve assessing its activity across various assays. The following table represents a hypothetical summary of such quantitative data.

Table 1: Hypothetical Bioactivity Profile of Daphnilongeridine

| Assay Type | Target/Cell Line | Parameter | Value (µM) |

| Enzymatic Assay | Kinase X | IC₅₀ | 2.5 |

| Kinase Y | IC₅₀ | > 100 | |

| Protease Z | Kᵢ | 15.2 | |

| Cell-Based Assay | Cancer Cell Line A | GI₅₀ | 5.8 |

| Cancer Cell Line B | EC₅₀ | 12.1 | |

| Normal Cell Line C | CC₅₀ | > 50 |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. GI₅₀: Half-maximal growth inhibition. EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to mechanism of action studies. Below is a template for a common in vitro kinase assay protocol that could be used to assess the inhibitory activity of Daphnilongeridine against a specific kinase.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Daphnilongeridine against Kinase X.

Materials:

-

Recombinant Human Kinase X

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Daphnilongeridine (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well microplates

-

Multimode plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Daphnilongeridine in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Assay Reaction: a. To each well of a 96-well plate, add 5 µL of the diluted Daphnilongeridine or DMSO (vehicle control). b. Add 20 µL of a solution containing the peptide substrate and ATP in assay buffer. c. Initiate the kinase reaction by adding 25 µL of Kinase X in assay buffer. d. Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: a. After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. b. Incubate at room temperature for 10 minutes to stabilize the signal. c. Measure the luminescence using a plate reader.

-

Data Analysis: a. The luminescent signal is inversely proportional to the amount of kinase activity. b. Calculate the percentage of inhibition for each concentration of Daphnilongeridine relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the Daphnilongeridine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization of Pathways and Workflows

Visual representations of signaling pathways and experimental workflows are crucial for understanding the complex biological processes and experimental designs.

Methodological & Application

Application Note: Extraction of Daphnilongeridine from Daphniphyllum macropodum

Introduction

Daphniphyllum macropodum, a dioecious evergreen shrub native to East Asia, is a rich source of a diverse array of structurally complex terpene alkaloids, often referred to as Daphniphyllum alkaloids. These compounds are characterized by intricate, polycyclic cage-like structures and are of significant interest to researchers in natural product chemistry, drug discovery, and chemical biology. One such alkaloid, daphnilongeridine, belongs to this family of compounds. This document provides a detailed protocol for the extraction and preliminary purification of daphnilongeridine from the leaves of D. macropodum. The described methodology is based on established principles of alkaloid extraction and can be adapted for the isolation of other alkaloids from this genus.

Principle

The extraction protocol leverages the basic nature of alkaloids. The plant material is first defatted with a nonpolar solvent. Subsequently, the alkaloids are extracted as salts using an acidic aqueous solution. The aqueous extract is then basified to liberate the free alkaloids, which are then partitioned into an organic solvent. Further purification can be achieved through chromatographic techniques.

Materials and Reagents

-

Dried and powdered leaves of Daphniphyllum macropodum

-

Hexane

-

Methanol

-

Hydrochloric acid (HCl), 2% aqueous solution

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), aqueous solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filter paper and funnel

-

Separatory funnel (2 L)

-

pH meter or pH strips

-

Standard laboratory glassware

Experimental Protocol

1. Preparation of Plant Material:

-

Air-dry fresh leaves of D. macropodum in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Defatting:

-

Macerate the powdered leaves (e.g., 1 kg) in hexane (3 L) for 24-48 hours at room temperature with occasional stirring. This step removes nonpolar compounds such as fats and waxes.

-

Filter the mixture and discard the hexane extract.

-

Repeat the process until the hexane extract is nearly colorless.

-

Air-dry the defatted plant material to remove residual hexane.

3. Acidic Extraction:

-

Macerate the defatted plant powder in 2% aqueous HCl (5 L) for 48 hours at room temperature with continuous stirring. The alkaloids will form hydrochloride salts and dissolve in the aqueous solution.

-

Filter the mixture and collect the acidic aqueous extract.

-

Repeat the extraction process on the plant residue two more times with fresh 2% HCl to ensure exhaustive extraction.

-

Combine all the acidic aqueous extracts.

4. Basification and Liquid-Liquid Extraction:

-

Cool the combined acidic extract in an ice bath.

-

Slowly add concentrated ammonium hydroxide or sodium hydroxide solution to the extract with constant stirring until the pH reaches 9-10. This will precipitate the free alkaloids.

-

Transfer the basified solution to a large separatory funnel.

-

Extract the aqueous solution with dichloromethane or chloroform (3 x 1.5 L). Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layers. The alkaloids will now be dissolved in the organic solvent.

5. Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous sodium sulfate for at least 4 hours to remove any residual water.

-

Filter to remove the sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude alkaloid extract.

6. Further Purification (General Procedure):

-

The crude extract can be further purified using techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate daphnilongeridine. The choice of solvent system for chromatography will depend on the polarity of the target alkaloid and should be determined by preliminary TLC analysis.

Data Presentation

The yield of alkaloids from Daphniphyllum macropodum can vary depending on the plant's age, geographic location, and the specific tissue used. The following table provides representative yields for two known alkaloids from the leaves of D. macropodum.

| Alkaloid | Starting Material | Amount of Starting Material (kg) | Yield (g) | Yield (%) |

| Daphniphylline | Dried Leaves | 1000 | 100 | 0.01 |

| Secodaphniphylline | Dried Leaves | 1000 | 1.1 | 0.00011 |

Experimental Workflow

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Daphnilongeridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a complex diterpenoid alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum macropodum.[1][2][3][4][5] Alkaloids from this genus are known for their intricate polycyclic structures and a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[3][6] Given its therapeutic potential, accurate and reliable quantitative analysis of Daphnilongeridine is crucial for phytochemical studies, quality control of herbal preparations, and pharmacokinetic investigations in drug development.

This application note provides a detailed protocol for the analysis of Daphnilongeridine using reversed-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection. The described methodology is designed to be robust and suitable for the routine analysis of Daphnilongeridine in plant extracts and other matrices.

Experimental Protocols

Sample Preparation from Daphniphyllum macropodum

This protocol outlines the extraction of Daphnilongeridine from dried and powdered plant material.

Materials:

-

Dried, powdered plant material (e.g., stems, leaves) of Daphniphyllum macropodum

-

Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC vials

Procedure:

-

Weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of methanol to the flask.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Method for Daphnilongeridine Analysis

This section details the instrumental parameters for the quantitative analysis of Daphnilongeridine.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-35 min: 10-90% B; 35-40 min: 90% B; 40-45 min: 90-10% B; 45-50 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Data Presentation

Quantitative Analysis

A calibration curve should be constructed using a certified reference standard of Daphnilongeridine at a minimum of five concentration levels. The peak area of Daphnilongeridine in the samples is then used to calculate its concentration based on the linear regression of the calibration curve.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of Daphnilongeridine from plant material.

Proposed Signaling Pathway for Cytotoxicity

While the specific molecular mechanism of Daphnilongeridine-induced cytotoxicity is still under investigation, many diterpenoid alkaloids are known to induce apoptosis through the mitochondrial (intrinsic) pathway.[7][8][9][10] This pathway is a plausible mechanism for the observed cytotoxic effects of Daphniphyllum alkaloids.

The diagram below outlines the key events in the mitochondrial apoptosis pathway, which may be triggered by Daphnilongeridine.

References

- 1. Daphmacromines K-O, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Daphmacrimines A-K, Daphniphyllum alkaloids from Daphniphyllum macropodum Miq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. mdpi.com [mdpi.com]

- 10. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nuclear Magnetic Resonance Spectroscopy of Daphnilongeridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a complex alkaloid isolated from the branches of Daphniphyllum macropodum Miq.[1]. As a member of the Daphniphyllum alkaloids, it is part of a structurally diverse family of natural products with interesting biological activities. Some compounds in this class have shown potential cytotoxic and neuroprotective properties, making them of interest to the drug discovery and development community[2]. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structure elucidation and characterization of such complex natural products.

This document provides a general framework for the NMR analysis of Daphnilongeridine. However, a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available ¹H and ¹³C NMR spectral data for Daphnilongeridine. The following protocols and data tables are therefore presented as a template based on standard methodologies for the analysis of novel Daphniphyllum alkaloids. Researchers who have isolated this compound would need to acquire the experimental data and insert it into the provided framework.

Data Presentation

The complete NMR characterization of Daphnilongeridine would require the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra. The data obtained from these experiments would be compiled into the following tables for clear and concise presentation.

Table 1: ¹H NMR Data for Daphnilongeridine (CDCl₃, 500 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data Not Available | |||

Table 2: ¹³C NMR Data for Daphnilongeridine (CDCl₃, 125 MHz)

| Position | δC (ppm) |

| Data Not Available | |

Experimental Protocols

The following are detailed protocols for the preparation of a sample of Daphnilongeridine for NMR analysis and the setup of common NMR experiments.

Sample Preparation

Objective: To prepare a high-purity sample of Daphnilongeridine suitable for high-resolution NMR spectroscopy.

Materials:

-

Isolated and purified Daphnilongeridine (≥95% purity)

-

Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% (v/v) tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Vortex mixer

-

Pipettes

Protocol:

-

Accurately weigh approximately 5-10 mg of purified Daphnilongeridine.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial.

-

Gently vortex the vial to ensure complete dissolution of the compound.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Data Acquisition

Objective: To acquire a comprehensive set of NMR data for the structural elucidation of Daphnilongeridine.

Instrumentation:

-